molecular formula C11H14O2 B13616803 Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13616803
M. Wt: 178.23 g/mol
InChI Key: JDEAKWDUQVOJEM-UHFFFAOYSA-N
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Description

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, followed by functional group modifications to introduce the ethynyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3

InChI Key

JDEAKWDUQVOJEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C#C

Origin of Product

United States

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